molecular formula C8H11NO4 B6242399 2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylicacid CAS No. 1248759-60-5

2-(2-Ethoxyethyl)-1,3-oxazole-4-carboxylicacid

Cat. No. B6242399
CAS RN: 1248759-60-5
M. Wt: 185.18 g/mol
InChI Key: FBCVRYFJEYOOTQ-UHFFFAOYSA-N
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Description

“2-Ethoxyethyl acetate” is an organic compound with the formula CH3CH2OCH2CH2O2CCH3. It is the ester of ethoxyethanol and acetic acid . It is a colorless liquid and is partially soluble in water . It is used as a solvent and can be absorbed through inhalation, ingestion, and dermally .


Synthesis Analysis

The synthesis of “2-Ethoxyethyl acetate” is carried out by esterification of ethyl cellosolve with acetic acid . The process takes place at 105-130 C in the presence of a catalyst .


Molecular Structure Analysis

The molecular formula of “2-Ethoxyethyl acetate” is C6H12O3 . For “Bilastine”, a novel second-generation histamine H1 receptor antagonist, the IUPAC name is 2-[4-(2-(4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl) piperidin-1-yl)ethyl)phenyl]-2-methylpropionic acid with C28H37N3O3 molecular formula .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethoxyethyl acetate” include a molar mass of 132.159 g·mol−1, a density of 0.973 (20 °C), and a boiling point of 156 °C .

Mechanism of Action

“Bilastine” is a selective histamine H1 receptor antagonist . It acts to reduce allergic symptoms such as nasal congestion and urticaria .

Safety and Hazards

“2-Ethoxyethyl acetate” is a liquid at room temperature that is used as a solvent. It can be absorbed through inhalation, ingestion, and dermally and should be avoided. It may form an explosive mixture with air. It is also incompatible with strong acids, strong alkalis, and nitrates .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid involves the reaction of ethyl 2-(bromomethyl)oxazole-4-carboxylate with sodium ethoxide followed by hydrolysis and esterification.", "Starting Materials": [ "Ethyl 2-(bromomethyl)oxazole-4-carboxylate", "Sodium ethoxide", "Ethanol", "Water", "Sodium hydroxide", "Hydrochloric acid", "Ethyl alcohol", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Dissolve ethyl 2-(bromomethyl)oxazole-4-carboxylate in ethanol.", "Step 2: Add sodium ethoxide to the solution and stir for 2 hours at room temperature.", "Step 3: Add water to the reaction mixture and stir for 30 minutes.", "Step 4: Acidify the mixture with hydrochloric acid and extract with ethyl alcohol.", "Step 5: Combine the organic layers and wash with water and sodium bicarbonate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 7: Dissolve the residue in ethanol and add sodium hydroxide.", "Step 8: Heat the mixture at reflux for 2 hours.", "Step 9: Cool the mixture and acidify with hydrochloric acid.", "Step 10: Extract the mixture with ethyl alcohol and wash with water and sodium bicarbonate.", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "Step 12: Recrystallize the residue from ethanol to obtain 2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid." ] }

CAS RN

1248759-60-5

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-ethoxyethyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H11NO4/c1-2-12-4-3-7-9-6(5-13-7)8(10)11/h5H,2-4H2,1H3,(H,10,11)

InChI Key

FBCVRYFJEYOOTQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NC(=CO1)C(=O)O

Purity

95

Origin of Product

United States

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